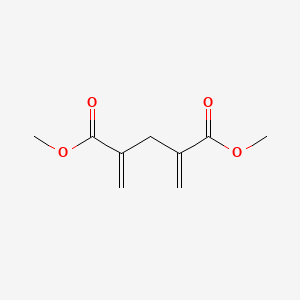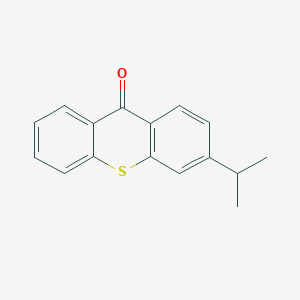
9H-Thioxanthen-9-one, 3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is a chemical compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- typically involves the Friedel-Crafts acylation of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride . This method is a special case of the Friedel-Crafts acylation reaction, which is commonly used to introduce acyl groups into aromatic compounds.
Industrial Production Methods
In industrial settings, the production of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthen-9-one, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioxanthenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthenes.
Substitution: Various substituted thioxanthones depending on the reagents used.
Aplicaciones Científicas De Investigación
9H-Thioxanthen-9-one, 3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a sensitizer in photochemical studies.
Biology: Investigated for its potential use in photodynamic therapy and as a fluorescent probe.
Industry: Employed in the production of coatings, inks, and adhesives due to its photochemical properties.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- involves its ability to absorb light and undergo photochemical reactions. Upon irradiation, the compound can generate reactive oxygen species, which can damage cellular components such as DNA and proteins. This property is exploited in photodynamic therapy for cancer treatment . Additionally, the compound can inhibit DNA synthesis and topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthone: A parent compound with similar photochemical properties but lacks the isopropyl group.
2-Isopropylthioxanthone: Similar structure but with the isopropyl group at a different position.
2-Chloro-9H-thioxanthen-9-one: Contains a chlorine atom instead of an isopropyl group.
Uniqueness
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is unique due to the presence of the isopropyl group at the 3-position, which can influence its reactivity and photochemical properties. This structural variation can lead to differences in its applications and effectiveness in various fields.
Propiedades
Número CAS |
138249-96-4 |
|---|---|
Fórmula molecular |
C16H14OS |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
3-propan-2-ylthioxanthen-9-one |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-13-15(9-11)18-14-6-4-3-5-12(14)16(13)17/h3-10H,1-2H3 |
Clave InChI |
FBKCIXGXXJOPJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


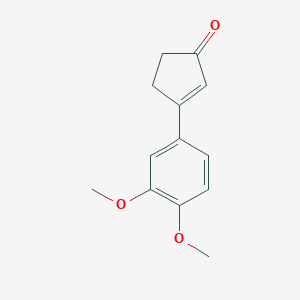
![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)
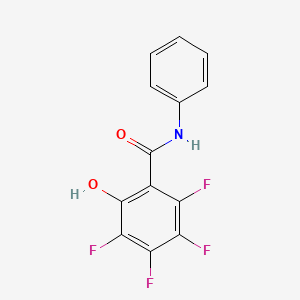
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

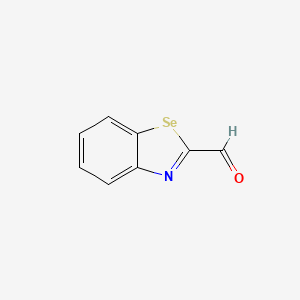
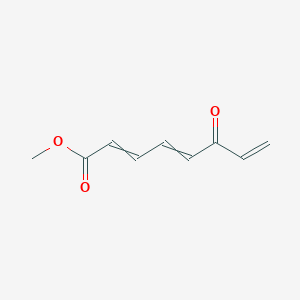
![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)



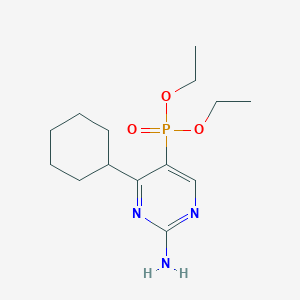
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
